5-Hexyl-2-phenoxyphenol
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Overview
Description
5-Hexyl-2-phenoxyphenol is an organic compound belonging to the class of diphenyl ethers It consists of a phenol group substituted with a hexyl chain and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hexyl-2-phenoxyphenol can be achieved through several methods. One common approach involves the reaction of 2-phenoxyphenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-hexyl-2-phenoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-[acyl-carrier-protein] reductase, which is involved in fatty acid biosynthesis. This inhibition disrupts the fatty acid elongation cycle, leading to antimicrobial effects .
Comparison with Similar Compounds
- 5-Pentyl-2-phenoxyphenol
- 4-Fluoro-5-hexyl-2-phenoxyphenol
- 2-Phenoxyphenol
Comparison: 5-Hexyl-2-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-pentyl-2-phenoxyphenol, the hexyl chain provides increased hydrophobicity, potentially enhancing its interaction with lipid membranes. The presence of a phenoxy group differentiates it from simple phenols like 2-phenoxyphenol, offering additional sites for chemical modification .
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-hexyl-2-phenoxyphenol |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-6-9-15-12-13-18(17(19)14-15)20-16-10-7-5-8-11-16/h5,7-8,10-14,19H,2-4,6,9H2,1H3 |
InChI Key |
SXGQGHHNOWYMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
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